molecular formula C10H15NO3 B13303310 2,4(1H,3H)-Pyridinedione, 3,3-diethyl-5-(hydroxymethyl)- CAS No. 20096-03-1

2,4(1H,3H)-Pyridinedione, 3,3-diethyl-5-(hydroxymethyl)-

Cat. No.: B13303310
CAS No.: 20096-03-1
M. Wt: 197.23 g/mol
InChI Key: LRBLMOZKEZGJGQ-UHFFFAOYSA-N
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Description

2,4(1H,3H)-Pyridinedione, 3,3-diethyl-5-(hydroxymethyl)- is an organic compound with a pyridine ring structure This compound is characterized by the presence of two keto groups at positions 2 and 4, a hydroxymethyl group at position 5, and two ethyl groups at position 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4(1H,3H)-Pyridinedione, 3,3-diethyl-5-(hydroxymethyl)- typically involves the reaction of diethyl malonate with formaldehyde and ammonium acetate under acidic conditions. The reaction proceeds through a series of steps, including condensation, cyclization, and oxidation, to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2,4(1H,3H)-Pyridinedione, 3,3-diethyl-5-(hydroxymethyl)- undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.

    Reduction: The keto groups can be reduced to hydroxyl groups.

    Substitution: The ethyl groups can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.

Major Products Formed

    Oxidation: The major product is 2,4(1H,3H)-Pyridinedione, 3,3-diethyl-5-carboxylic acid.

    Reduction: The major product is 2,4(1H,3H)-Pyridinediol, 3,3-diethyl-5-(hydroxymethyl)-.

    Substitution: The major products depend on the substituents introduced during the reaction.

Scientific Research Applications

2,4(1H,3H)-Pyridinedione, 3,3-diethyl-5-(hydroxymethyl)- has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It serves as a probe for studying enzyme-catalyzed reactions involving pyridine derivatives.

    Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4(1H,3H)-Pyridinedione, 3,3-diethyl-5-(hydroxymethyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to changes in their activity and function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2,4(1H,3H)-Pyridinedione, 3,3-dimethyl-5-(hydroxymethyl)-
  • 2,4(1H,3H)-Pyridinedione, 3,3-diethyl-5-(methoxymethyl)-
  • 2,4(1H,3H)-Pyridinedione, 3,3-diethyl-5-(aminomethyl)-

Uniqueness

2,4(1H,3H)-Pyridinedione, 3,3-diethyl-5-(hydroxymethyl)- is unique due to the presence of both ethyl and hydroxymethyl groups, which confer specific chemical and biological properties. These groups influence the compound’s reactivity, solubility, and ability to interact with biological targets, making it distinct from other similar compounds.

Properties

IUPAC Name

3,3-diethyl-5-(hydroxymethyl)-1H-pyridine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3/c1-3-10(4-2)8(13)7(6-12)5-11-9(10)14/h5,12H,3-4,6H2,1-2H3,(H,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRBLMOZKEZGJGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C(=O)C(=CNC1=O)CO)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50173915
Record name 2,4(1H,3H)-Pyridinedione, 3,3-diethyl-5-(hydroxymethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50173915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20096-03-1
Record name 3,3-Diethyl-5-(hydroxymethyl)-2,4(1H,3H)-pyridinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20096-03-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4(1H,3H)-Pyridinedione, 3,3-diethyl-5-(hydroxymethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020096031
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4(1H,3H)-Pyridinedione, 3,3-diethyl-5-(hydroxymethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50173915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3-diethyl-5-(hydroxymethyl)pyridine-2,4(1H,3H-dione
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